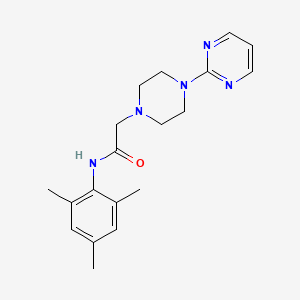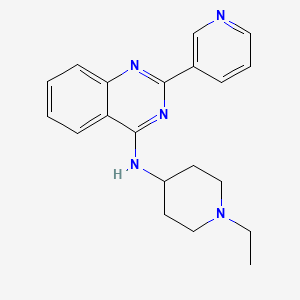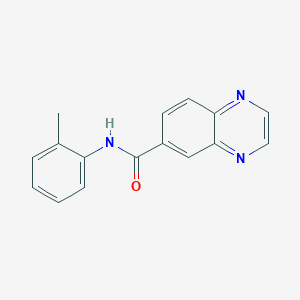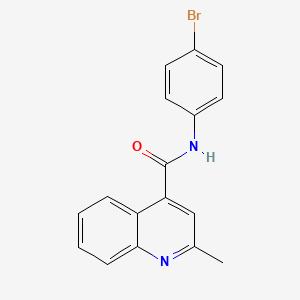
N-(2-benzamidophenyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzamidophenyl)pyridine-3-carboxamide, commonly known as BP-C1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BP-C1 has been shown to possess anti-inflammatory, anti-cancer, and anti-fibrotic properties, making it a promising candidate for the development of new drugs.
作用机制
The exact mechanism of action of BP-C1 is not fully understood. However, it is believed that BP-C1 exerts its therapeutic effects by inhibiting various signaling pathways involved in inflammation, cancer, and fibrosis. BP-C1 has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer. Additionally, BP-C1 has been shown to inhibit the TGF-β signaling pathway, which is involved in the regulation of fibrosis.
Biochemical and Physiological Effects:
BP-C1 has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the production of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, BP-C1 has been shown to inhibit the expression of various genes involved in the regulation of inflammation, cancer, and fibrosis. BP-C1 has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
实验室实验的优点和局限性
BP-C1 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, it has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, BP-C1 also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on BP-C1. One area of research is the development of new drugs based on BP-C1. BP-C1 has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of research is the study of BP-C1 in combination with other drugs. BP-C1 has been shown to enhance the effects of certain chemotherapy drugs, making it a potential candidate for combination therapy. Additionally, further research is needed to determine the safety and efficacy of BP-C1 in clinical trials.
合成方法
BP-C1 can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig amination, and palladium-catalyzed carbonylation. The most commonly used method for synthesizing BP-C1 involves the Suzuki-Miyaura coupling reaction, which involves the coupling of 2-bromo-N-(pyridin-3-yl)benzamide with phenylboronic acid in the presence of a palladium catalyst.
科学研究应用
BP-C1 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma. BP-C1 has also been shown to possess anti-cancer properties, making it a potential candidate for the treatment of various types of cancer. Additionally, BP-C1 has been shown to possess anti-fibrotic properties, which make it a promising candidate for the treatment of fibrosis-related diseases such as liver cirrhosis and pulmonary fibrosis.
属性
IUPAC Name |
N-(2-benzamidophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(14-7-2-1-3-8-14)21-16-10-4-5-11-17(16)22-19(24)15-9-6-12-20-13-15/h1-13H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDPVNYDHUXXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzamidophenyl)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7638268.png)
![2-methyl-5-methylsulfonyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B7638274.png)



![N-[2-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B7638293.png)

![1-[(3-Fluoroanilino)methyl]-2,5-pyrrolidinedione](/img/structure/B7638299.png)
![3-cyclopropyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638302.png)
![3-cyclobutyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638309.png)



![Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate](/img/structure/B7638355.png)